N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide
CAS No.: 926219-41-2
Cat. No.: VC4040175
Molecular Formula: C13H10F2N2O
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926219-41-2 |
|---|---|
| Molecular Formula | C13H10F2N2O |
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | N-(3-amino-4-fluorophenyl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) |
| Standard InChI Key | WVWIUTBFJPCXTP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide consists of two aromatic rings connected by an amide bond. The primary structure features:
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A 4-fluorobenzoyl group at the acyl position
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A 3-amino-4-fluorophenyl group as the amine component
The IUPAC name is N-(3-amino-4-fluorophenyl)-4-fluorobenzamide, with the SMILES string C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)N)F. The presence of fluorine atoms at both aromatic rings enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.23 g/mol |
| CAS Number | 926219-41-2 |
| XLogP3-AA | 2.7 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization Strategies
Conventional Synthesis Route
The primary synthesis method involves a nucleophilic acyl substitution reaction between 3-amino-4-fluoroaniline and 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Representative Procedure:
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Dissolve 3-amino-4-fluoroaniline (1.0 equiv) in anhydrous dichloromethane.
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Add 4-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C under nitrogen.
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Stir for 4–6 hours at room temperature.
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Quench with ice water and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate).
Typical yields range from 60–75%, with purity >95% confirmed by HPLC.
Alternative Approaches
A related synthesis for 3-amino-4-fluorobenzamide (CAS 943743-25-7) employs carbodiimide-mediated coupling :
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React 3-amino-4-fluorobenzoic acid with ammonium chloride
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Use EDCl/HOBt in DMF at 0–20°C for 12 hours
While this method targets a different benzamide, it demonstrates the applicability of carbodiimide chemistry for synthesizing fluorinated amides under mild conditions .
Physicochemical Characterization
Spectral Data
Although full spectral data for N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide remains unpublished, analogous compounds show characteristic signals:
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δ 7.74 (br s, 1H, NH)
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δ 7.26 (d, J = 7.8 Hz, 1H, Ar-H)
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δ 6.97 (m, 2H, Ar-H)
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δ 5.24 (br s, 2H, NH2)
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167.8 ppm (C=O)
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162.3 ppm (C-F, J = 245 Hz)
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116–130 ppm (Aromatic carbons)
| Target | IC50 (nM) | Selectivity Index |
|---|---|---|
| EGFR (Wild-type) | 48 ± 3 | 1.0 |
| HER2 | 520 ± 45 | 0.09 |
| VEGFR2 | >10,000 | <0.005 |
Data adapted from similar fluorobenzamides .
α-Glucosidase Inhibition
Recent studies on analog 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide) showed:
This suggests potential for developing N-(3-Amino-4-fluorophenyl)-4-fluorobenzamide derivatives as antidiabetic agents .
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Humidity | <40% RH |
| Light Sensitivity | Amber glass containers |
| Shelf Life | 24 months (unopened) |
| Quantity (mg) | Price (USD) | Purity (%) |
|---|---|---|
| 100 | 237–290 | 95 |
| 500 | 890–1,100 | 98 |
| 1,000 | 1,400–1,469 | 99 |
Data reflects 2023–2025 market averages from specialty chemical suppliers.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies
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Systematic variation of fluorine positions
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Exploration of electron-withdrawing substituents
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Formulation Development
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Nanoencapsulation to enhance bioavailability
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Prodrug strategies for targeted delivery
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Toxicological Profiling
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Acute toxicity studies in rodent models
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Genotoxicity assessment (Ames test)
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